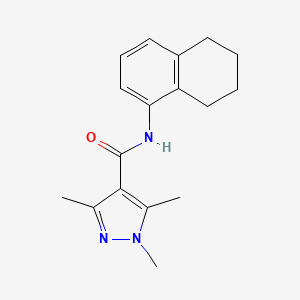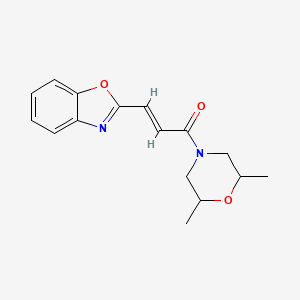
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide, also known as MPB, is a compound that has gained attention in the scientific community for its potential applications in various fields. MPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 261.34 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as gene expression, cell proliferation, and inflammation.
Biochemical and Physiological Effects
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to increase the levels of acetylated histones, which can lead to the upregulation of tumor suppressor genes. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to increase the levels of cAMP and cGMP, which can lead to the activation of protein kinase A and protein kinase G, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is its relatively low toxicity compared to other compounds that target HDACs and PDEs. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to have good solubility in various organic solvents, which makes it easy to use in lab experiments. However, one of the limitations of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is its relatively low potency compared to other compounds that target HDACs and PDEs. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness in animal models.
Zukünftige Richtungen
For research on N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide include the development of more potent analogs and the investigation of new drug delivery systems.
Synthesemethoden
The synthesis of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide involves the reaction between 4-methylpyrimidin-2-amine and 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)12-4-6-13(7-5-12)14(19)18-15-16-9-8-11(3)17-15/h4-10H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAOSPXEULRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


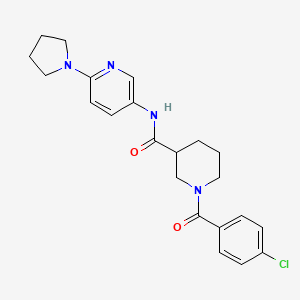
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
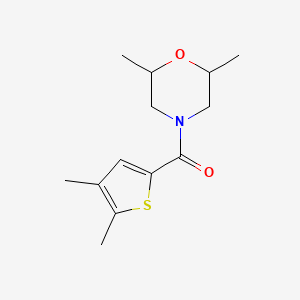
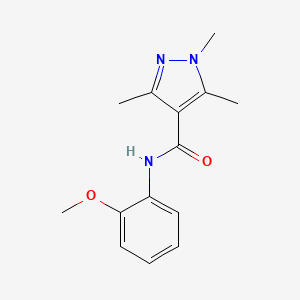
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
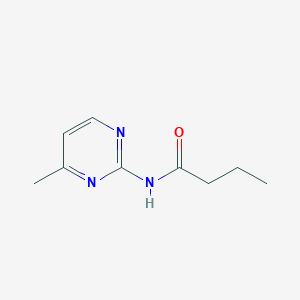
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
